molecular formula C21H21N3O3 B2405481 4-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 946243-58-9

4-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No. B2405481
CAS RN: 946243-58-9
M. Wt: 363.417
InChI Key: WRKYDSWVLAUPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has been synthesized through various methods and has shown potential in various applications.

Scientific Research Applications

Organic Electronics and Material Science

Electron-Transporting and Hole-Blocking Materials

One study focused on the synthesis and structure of new bis(1,3,4-oxadiazole) systems for use in organic light-emitting diodes (LEDs) (Wang et al., 2001). The research demonstrated that certain oxadiazole derivatives, including those structurally related to 4-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one, can act as efficient electron-injection/hole-blocking layers in LEDs, contributing to improved device efficiency.

Universal Electron-Transporting/Exciton-Blocking Materials

Another study reported the synthesis of m-terphenyl oxadiazole derivatives exhibiting high electron mobilities. These materials were used as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent organic light-emitting diodes (OLEDs), leading to devices with reduced driving voltages and very high efficiency (Shih et al., 2015).

Anticancer Research

Apoptosis Inducers and Potential Anticancer Agents

A study identified a series of 3-aryl-5-aryl-1,2,4-oxadiazoles as novel apoptosis inducers with potential as anticancer agents. These compounds showed good activity against several breast and colorectal cancer cell lines, with one particular derivative exhibiting in vivo activity in a tumor model. This suggests that derivatives structurally related to 4-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one may also hold promise as anticancer agents (Zhang et al., 2005).

Synthesis of Substituted Oxadiazolyl Tetrahydropyridines as Anticancer Agents

Research into the chemistry of substituted 1,3,4-oxadiazoles and their derivatives highlighted their potential as antimicrobial, antifungal, and anticancer agents. A study specifically targeted the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines to investigate their anticancer activities, underscoring the therapeutic potential of oxadiazole derivatives (Redda & Gangapuram, 2007).

properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-3-26-18-10-6-15(7-11-18)20-22-21(27-23-20)16-12-19(25)24(13-16)17-8-4-14(2)5-9-17/h4-11,16H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKYDSWVLAUPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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